molecular formula C27H25FN4O3 B11322504 N-(4-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide

N-(4-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B11322504
M. Wt: 472.5 g/mol
InChI Key: ANZZMGNRNAPAHT-UHFFFAOYSA-N
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Description

N-(4-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoxaline core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide typically involves multiple steps:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine derivative with a diketone.

    Introduction of the 2,6-Dimethylphenyl Group: This step involves the reaction of the quinoxaline derivative with 2,6-dimethylaniline under appropriate conditions.

    Attachment of the 4-Fluorobenzyl Group: This is usually done through a nucleophilic substitution reaction where the quinoxaline derivative reacts with 4-fluorobenzyl chloride.

    Final Acetylation: The final step involves the acetylation of the intermediate compound to yield the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and acetamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

Mechanism of Action

The mechanism of action of N-(4-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation, apoptosis, or microbial growth.

    Pathways Involved: It may modulate signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dimethylphenyl)acetamide: A simpler analog with similar structural features but lacking the quinoxaline core and fluorobenzyl group.

    N-(2,4-dimethylphenyl)acetamide: Another analog with a different substitution pattern on the phenyl ring.

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: A compound with a different aromatic substitution pattern and an ethyl linker.

Uniqueness

N-(4-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide is unique due to its combination of a quinoxaline core, a 2,6-dimethylphenyl group, and a 4-fluorobenzyl group

Properties

Molecular Formula

C27H25FN4O3

Molecular Weight

472.5 g/mol

IUPAC Name

2-[3-[acetyl-[(4-fluorophenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C27H25FN4O3/c1-17-7-6-8-18(2)25(17)30-24(34)16-32-23-10-5-4-9-22(23)29-26(27(32)35)31(19(3)33)15-20-11-13-21(28)14-12-20/h4-14H,15-16H2,1-3H3,(H,30,34)

InChI Key

ANZZMGNRNAPAHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)N(CC4=CC=C(C=C4)F)C(=O)C

Origin of Product

United States

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